1-Bromo-4-(sec-butyl)benzene

Description

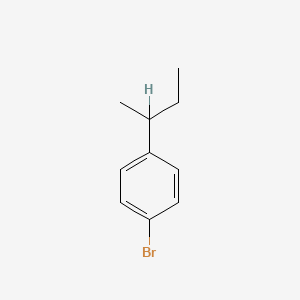

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-butan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZQEAKNZXNTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959995 | |

| Record name | 1-Bromo-4-(butan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39220-69-4, 88497-56-7 | |

| Record name | 1-Bromo-4-(1-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39220-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(sec-butyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039220694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, homopolymer, brominated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-(butan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(1-methylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethenyl-, homopolymer, brominated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-(SEC-BUTYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CG9DT5TLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(sec-butyl)benzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Bromo-4-(sec-butyl)benzene, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Chemical and Physical Properties

This compound is an aromatic halide with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol .[1] It features a benzene (B151609) ring substituted with a bromine atom and a sec-butyl group at the para position.[1] The sec-butyl group, an electron-donating alkyl substituent, and the electronegative bromine atom influence the compound's reactivity and physical characteristics.[1]

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 1-Bromo-4-tert-butylbenzene (B1210543) | 1-Bromo-4-n-butylbenzene |

| CAS Number | 39220-69-4[1] | 3972-65-4[2] | 41492-05-1[3] |

| Molecular Formula | C₁₀H₁₃Br[1] | C₁₀H₁₃Br[2] | C₁₀H₁₃Br[3] |

| Molecular Weight | 213.11 g/mol [1] | 213.11 g/mol | 213.11 g/mol [3] |

| Boiling Point | Data not available | 80-81 °C at 2 mmHg[2] | Data not available |

| Melting Point | Data not available | 13-16 °C[2] | Data not available |

| Density | Data not available | 1.229 g/mL at 25 °C[2] | 1.208 g/mL at 25 °C[3] |

| Solubility | Insoluble in water[4] | Insoluble in water[4] | Data not available |

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a benzene ring with a bromine atom at position 1 and a sec-butyl group at position 4. The sec-butyl group introduces a chiral center, meaning the compound can exist as a pair of enantiomers.

Table 2: Structural Identifiers for this compound

| Identifier | Value |

| SMILES | CCC(C)c1ccc(Br)cc1[5] |

| InChI | InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound were not found in the search results, the expected chemical shifts can be predicted based on the analysis of its structural components and data from similar compounds.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The para-substituted benzene ring is expected to show two doublets in the aromatic region (typically δ 7.0-7.5 ppm).

-

sec-Butyl Protons: The protons of the sec-butyl group will appear in the aliphatic region (typically δ 0.8-2.7 ppm) and will exhibit characteristic splitting patterns (a triplet for the methyl group, a multiplet for the methylene (B1212753) group, a sextet for the methine proton, and a doublet for the other methyl group).

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the bromine atom appearing at a higher chemical shift.

-

sec-Butyl Carbons: Four signals are expected in the aliphatic region (typically δ 10-45 ppm).

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Bromination

A common method for the synthesis of this compound is the electrophilic aromatic bromination of sec-butylbenzene (B1681704). The sec-butyl group is an ortho-, para-directing activator, but due to steric hindrance, the para-substituted product is predominantly formed.[1]

Materials:

-

sec-Butylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings (as a catalyst)

-

Dichloromethane (B109758) (CH₂Cl₂) or another inert solvent

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, dissolve sec-butylbenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1]

Materials:

-

This compound

-

An arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst for challenging substrates)

-

Base (e.g., aqueous sodium carbonate or potassium phosphate)

-

Solvent system (e.g., toluene, 1,4-dioxane, or a mixture with water)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound|CAS 39220-69-4 [benchchem.com]

- 2. 1-Bromo-4-tert-butylbenzene 97 3972-65-4 [sigmaaldrich.com]

- 3. 1-溴-4-丁基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide to 1-Bromo-4-(sec-butyl)benzene (CAS: 39220-69-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-(sec-butyl)benzene, a versatile aromatic halide used in organic synthesis. It covers its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological relevance based on structurally related compounds.

Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₃Br.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom and a sec-butyl group at the para position.[2] The presence of the bromine atom makes it an excellent substrate for a variety of coupling reactions, while the sec-butyl group influences its physical properties and reactivity.

A summary of its key physicochemical data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Br | [1][2] |

| Molecular Weight | 213.11 g/mol | [1][2] |

| CAS Number | 39220-69-4 | [1] |

| Appearance | Colorless to yellow to brown liquid or solid | |

| Melting Point | -41.35 °C | |

| Boiling Point | 94 °C at 4 Torr | |

| Density | 1.2605 g/cm³ at 20 °C | |

| Refractive Index | 1.524 | |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [2] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which would appear as two doublets in the aromatic region due to the para-substitution. The sec-butyl group would exhibit a multiplet for the methine proton, a multiplet for the methylene (B1212753) protons, and two distinct signals (a triplet and a doublet) for the two methyl groups.

¹³C NMR: The carbon NMR spectrum would display four signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. The four carbons of the sec-butyl group would also show distinct signals in the aliphatic region.

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, C=C stretching of the aromatic ring, and a strong C-Br stretching vibration in the fingerprint region (typically 500-600 cm⁻¹). Aromatic overtone and combination bands would be visible in the 1600-2000 cm⁻¹ region, and C-H out-of-plane bending bands around 800-840 cm⁻¹ would indicate 1,4-disubstitution.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Fragmentation would likely involve the loss of the bromine atom and cleavage of the sec-butyl group. The base peak is often associated with the loss of the bromine atom to form a stable secondary carbocation.

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Bromination

This protocol describes the synthesis of this compound from sec-butylbenzene (B1681704) through electrophilic aromatic substitution. The sec-butyl group is an ortho-, para-directing activator, but due to steric hindrance, the para-product is the major isomer formed.[3]

Materials:

-

sec-Butylbenzene

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sec-butylbenzene (1.0 eq) in dichloromethane.

-

Add a catalytic amount of iron filings or anhydrous iron(III) bromide (0.05 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram of the Electrophilic Bromination Workflow:

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a biaryl product. The conditions can be optimized based on the specific boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Doxane/Water)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Condenser

-

Inert gas (Nitrogen or Argon)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

-

Add the degassed solvent system.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. However, studies on other substituted bromobenzenes suggest potential areas of interest for future research.

Substituted bromobenzenes are known to undergo oxidative metabolism in the liver, which can sometimes lead to the formation of reactive metabolites that can covalently bind to proteins.[4] The nature and position of the substituent on the bromobenzene (B47551) ring can significantly influence the rate and pathway of metabolism, as well as the potential for toxicity.[5] For instance, some brominated compounds have been investigated for their antimicrobial and anticancer activities.

Given the structural similarity to other biologically active molecules, it is plausible that this compound or its derivatives could interact with various biological targets. For example, many small hydrophobic molecules are ligands for nuclear receptors or can modulate the activity of enzymes involved in cellular signaling.

As a hypothetical example based on the activities of other brominated aromatic compounds, a potential signaling pathway that could be investigated is the induction of cellular stress and apoptosis. The diagram below illustrates a generalized pathway that is often implicated in the cellular response to xenobiotics.

Hypothetical Signaling Pathway for a Structurally Related Brominated Aromatic Compound:

Caption: A potential signaling pathway for investigation.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known activities of other brominated aromatic compounds and is for illustrative purposes only. There is currently no direct experimental evidence linking this compound to this specific pathway. Further research is required to elucidate its actual biological effects.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl structures through palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its physicochemical properties, detailed experimental protocols for its synthesis and a key synthetic application, and has highlighted the need for further research into its biological activities. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic Analysis of 1-Bromo-4-(sec-butyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-(sec-butyl)benzene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this specific isomer, this guide presents predicted data and analysis based on established spectroscopic principles and data from structurally related compounds. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on structure-activity relationships and spectral data of similar compounds, such as sec-butylbenzene (B1681704) and other bromo-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to Br) | ~7.4 | Doublet | ~8.5 |

| Aromatic (2H, meta to Br) | ~7.1 | Doublet | ~8.5 |

| Methine (-CH) | ~2.6 | Sextet | ~7.0 |

| Methylene (-CH₂) | ~1.6 | Quintet | ~7.5 |

| Methyl (-CH₃, doublet) | ~1.2 | Doublet | ~7.0 |

| Methyl (-CH₃, triplet) | ~0.8 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | ~120 |

| C-sec-butyl | ~148 |

| Aromatic CH (ortho to Br) | ~131 |

| Aromatic CH (meta to Br) | ~128 |

| Methine (-CH) | ~42 |

| Methylene (-CH₂) | ~31 |

| Methyl (-CH₃, from doublet) | ~22 |

| Methyl (-CH₃, from triplet) | ~12 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 3000 - 2850 | Stretch |

| C=C (Aromatic) | 1600 - 1450 | Stretch |

| C-H (Alkyl) | 1465 - 1370 | Bend |

| C-Br | 600 - 500 | Stretch |

| p-disubstituted benzene | 850 - 800 | Out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 212/214 | Molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M-CH₂CH₃]⁺ | 183/185 | Loss of an ethyl group |

| [C₈H₈Br]⁺ | 183/185 | Benzylic cleavage |

| [C₆H₄Br]⁺ | 155/157 | Loss of the sec-butyl group |

| [C₉H₁₁]⁺ | 119 | Loss of Br radical |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2]

-

If the sample contains solid particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]

-

For ¹H NMR, acquire the spectrum using standard parameters, typically with 8-16 scans.[1]

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[1]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor).

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[3]

-

If the sample is a solid, place it on the crystal and apply pressure using the instrument's press to ensure good contact.[3]

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4]

-

-

Instrument Setup and Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs.

-

The separated components elute from the column and enter the mass spectrometer's ion source.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment (Electron Ionization).[5][6]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. agilent.com [agilent.com]

- 4. memphis.edu [memphis.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Bromo-4-(sec-butyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 1-bromo-4-(sec-butyl)benzene. Due to the limited availability of a published spectrum for this specific compound, this document presents a predicted spectrum based on the analysis of structurally analogous compounds. This approach allows for a comprehensive understanding of the expected chemical shifts, splitting patterns, and coupling constants.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) is summarized in the table below. The prediction is based on the known substituent effects of a bromo group and a sec-butyl group on a benzene (B151609) ring, with data from similar compounds such as 1-bromo-4-butylbenzene (B1268048) and sec-butylbenzene (B1681704) used for reference.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | ~ 7.38 | Doublet (d) | ~ 8.5 | 2H |

| H-b | ~ 7.05 | Doublet (d) | ~ 8.5 | 2H |

| H-c | ~ 2.58 | Sextet | ~ 7.0 | 1H |

| H-d | ~ 1.59 | Quintet | ~ 7.2 | 2H |

| H-e | ~ 1.22 | Doublet (d) | ~ 6.9 | 3H |

| H-f | ~ 0.83 | Triplet (t) | ~ 7.4 | 3H |

Spectral Interpretation

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution. The protons ortho to the bromine atom (H-a) are deshielded and appear at a lower field (~7.38 ppm) compared to the protons ortho to the electron-donating sec-butyl group (H-b) at a higher field (~7.05 ppm). The ortho-coupling between these aromatic protons results in two doublets with a coupling constant of approximately 8.5 Hz.

The aliphatic region reveals the signals for the sec-butyl group. The benzylic proton (H-c), being adjacent to the aromatic ring, is the most deshielded of the aliphatic protons and is predicted to appear as a sextet around 2.58 ppm due to coupling with the adjacent methylene (B1212753) (H-d) and methyl (H-e) protons. The methylene protons (H-d) are expected to be a quintet at approximately 1.59 ppm, coupled to the benzylic proton (H-c) and the terminal methyl protons (H-f). The methyl group attached to the chiral center (H-e) will appear as a doublet at around 1.22 ppm, coupled to the benzylic proton (H-c). Finally, the terminal methyl group (H-f) is predicted to be a triplet at approximately 0.83 ppm, coupled to the methylene protons (H-d).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the NMR tube.

-

Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.

-

The instrument is tuned, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

To improve the signal-to-noise ratio, 16 to 64 scans are typically co-added.

3. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phase-corrected and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

The signals are integrated to determine the relative number of protons.

-

The multiplicities of the signals (e.g., singlet, doublet, triplet) and their coupling constants are determined.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the ¹H NMR analysis of this compound.

Caption: Molecular structure of this compound with proton labeling.

Caption: Workflow for ¹H NMR spectrum analysis.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-(sec-butyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-4-(sec-butyl)benzene. The document details predicted spectral data, outlines a general experimental protocol for data acquisition, and includes a structural diagram with carbon atom assignments for clear data correlation. This information is intended to support researchers and scientists in academic and industrial settings, particularly those involved in drug development and organic synthesis, by providing a foundational understanding of the spectral characteristics of this compound.

Predicted 13C NMR Chemical Shift Data

Due to the absence of readily available experimental spectral data in public databases, the 13C NMR chemical shifts for this compound have been predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts are summarized in the table below. These values serve as a reliable estimate for the purposes of spectral analysis and compound identification.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | 119.9 |

| C2/C6 | 131.2 |

| C3/C5 | 129.9 |

| C4 (C-sec-butyl) | 147.2 |

| C7 | 41.0 |

| C8 | 29.8 |

| C9 | 22.0 |

| C10 | 12.4 |

Structure and Peak Assignment

The structure of this compound with the corresponding carbon atom numbering used for the NMR peak assignments is depicted below. This visualization is crucial for correlating the chemical shift data in the table to the specific carbon atoms within the molecule.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of a 13C NMR spectrum for an aromatic compound such as this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: A deuterated solvent that readily dissolves the compound should be used. Chloroform-d (CDCl3) is a common choice for non-polar aromatic compounds.

-

Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1][2] Higher concentrations may be necessary for less sensitive experiments or for detecting quaternary carbons, which often exhibit weaker signals.[1]

-

Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.[2] This removes any particulate matter that could degrade the spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR spectrum on a 400 or 500 MHz NMR spectrometer.

-

Nucleus: 13C

-

Experiment: 1D 13C with proton decoupling (e.g., zgpg30 or similar pulse sequence).

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to encompass the full range of expected carbon chemical shifts.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay and faster data acquisition.

-

Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of the carbon nuclei between scans.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing 1H-13C coupling, resulting in a single peak for each unique carbon atom.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the solvent peak (for CDCl3, the central peak of the triplet is at 77.16 ppm).

Logical Workflow for Spectral Assignment

The assignment of the predicted 13C NMR chemical shifts to the specific carbon atoms in this compound is based on established principles of NMR spectroscopy for substituted aromatic compounds. The following logical workflow outlines the rationale behind the assignments.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-(sec-butyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-4-(sec-butyl)benzene. Understanding the fragmentation pathways of this and related molecules is critical for structural elucidation, impurity profiling, and metabolite identification in drug discovery and development. This document outlines the predicted major fragment ions, presents a detailed experimental protocol for acquiring a mass spectrum, and visualizes the core fragmentation logic.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is characterized by distinct fragmentation pathways driven by the lability of the sec-butyl group and the presence of the bromine atom. The molecular ion peak is expected to be a doublet with roughly equal intensity at m/z 212 and 214, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The primary fragmentation is anticipated to be a benzylic cleavage, which is a highly favored process in alkylbenzenes. This involves the loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group to form a stable secondary benzylic carbocation. This fragmentation is predicted to be the most favorable, leading to the base peak in the spectrum. Another significant fragmentation pathway involves the cleavage of the entire sec-butyl group.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their predicted relative abundance based on the analysis of similar compounds and established fragmentation principles.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Predicted Relative Abundance (%) |

| 212/214 | [C₁₀H₁₃Br]⁺• (Molecular Ion) | 20 |

| 183/185 | [C₈H₈Br]⁺ | 100 (Base Peak) |

| 155/157 | [C₆H₄Br]⁺ | 15 |

| 134 | [C₁₀H₁₄]⁺• | 5 |

| 105 | [C₈H₉]⁺ | 30 |

| 91 | [C₇H₇]⁺ | 10 |

| 77 | [C₆H₅]⁺ | 5 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for obtaining the mass spectrum of this compound involves gas chromatography coupled with electron ionization mass spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

For quantitative analysis, a known concentration of an internal standard (e.g., fluorene-d10) should be added.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 50:1 for concentrated samples.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or low-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Analysis:

-

The total ion chromatogram (TIC) will show the elution of the compound.

-

The mass spectrum is obtained by averaging the scans across the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) if available.

Fragmentation Pathway Visualization

The logical relationship of the key fragmentation steps for this compound is depicted in the following diagram:

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra, enabling confident identification and characterization of this compound in various matrices. The visualized fragmentation pathway serves as a quick reference for interpreting the resulting spectral data.

Physical properties like boiling point and density of 1-Bromo-4-(sec-butyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical properties of 1-Bromo-4-(sec-butyl)benzene (CAS No. 39220-69-4), a key intermediate in organic synthesis. Due to the limited availability of experimentally determined physical data for this specific isomer, this document presents a comparative analysis with its closely related isomers, 1-Bromo-4-(tert-butyl)benzene and 1-Bromo-4-(n-butyl)benzene. Furthermore, it outlines standard experimental protocols for the determination of boiling point and density, and details the synthetic pathway for its preparation via electrophilic aromatic substitution.

Introduction

This compound is an aromatic halide featuring a benzene (B151609) ring substituted with a bromine atom and a sec-butyl group at the para position.[1] Its molecular formula is C₁₀H₁₃Br, and it has a molecular weight of 213.11 g/mol .[1][2][3] The bromine atom serves as an excellent leaving group, making the compound a versatile building block in various organic transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The sec-butyl group, an electron-donating alkyl substituent, influences the compound's reactivity and physical characteristics.[1] This guide focuses on its core physical properties, providing essential data and methodologies for professionals in research and development.

Physical Properties

| Property | 1-Bromo-4-(tert-butyl)benzene | 1-Bromo-4-(n-butyl)benzene | This compound |

| CAS Number | 3972-65-4[4] | 41492-05-1[5] | 39220-69-4[1][2][3] |

| Molecular Formula | C₁₀H₁₃Br[4] | C₁₀H₁₃Br[5] | C₁₀H₁₃Br[1][2][3] |

| Molecular Weight | 213.11 g/mol [4] | 213.11 g/mol [5] | 213.11 g/mol [1][2][3] |

| Boiling Point | 231-232 °C[6] | Not Available | Not Available[7] |

| Density | 1.229 g/mL at 25 °C[6] | 1.208 g/mL at 25 °C | Not Available[7] |

| Refractive Index | 1.533 (at 20 °C) | 1.530 (at 20 °C)[8] | Not Available[7] |

Synthesis via Electrophilic Bromination

The most direct method for synthesizing this compound is through the electrophilic aromatic substitution of sec-butylbenzene (B1681704).[1] This reaction involves treating sec-butylbenzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[1] The catalyst polarizes the bromine molecule, generating a strong electrophile that is then attacked by the electron-rich benzene ring.[1]

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid aromatic halide like this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point with a small amount of sample.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (fusion tube)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a few drops of the this compound sample into the fusion tube.

-

Place a capillary tube, with its sealed end facing up, inside the fusion tube containing the sample.

-

Attach the fusion tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. This will circulate the oil and ensure even heating.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

This method provides an accurate measurement of a liquid's density.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water

-

The sample liquid (this compound)

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (mass M₁).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a water bath to bring it to a constant temperature (e.g., 25 °C).

-

Remove the pycnometer, carefully wipe the outside dry, and weigh it (mass M₂).

-

Empty the pycnometer, rinse it with a small amount of the sample liquid, and then fill it with the this compound sample.

-

Repeat steps 4 and 5 to weigh the pycnometer filled with the sample at the same constant temperature (mass M₃).

-

Record the temperature of the measurement. The density of water (ρ_water) at this temperature must be known from reference tables.

Calculation: The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(M₃ - M₁) / (M₂ - M₁)] * ρ_water

References

- 1. This compound|CAS 39220-69-4 [benchchem.com]

- 2. 001chemical.com [001chemical.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1-bromo-4-butylbenzene [stenutz.eu]

An In-depth Technical Guide on the Solubility of 1-Bromo-4-(sec-butyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(sec-butyl)benzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the expected solubility profile based on fundamental chemical principles and provides detailed, adaptable experimental protocols for its precise determination.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃Br.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a bromine atom and a sec-butyl group at the para position. This structure imparts a predominantly non-polar character to the molecule, which is a key determinant of its solubility. The bromine atom introduces some polarity and the sec-butyl group adds steric bulk, both of which can influence its interactions with different solvents.[1] This compound is often utilized as a building block in organic synthesis, particularly in cross-coupling reactions.[1]

Expected Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. Given that this compound is a relatively non-polar molecule, it is expected to be readily soluble in non-polar and weakly polar organic solvents.[5][6] Conversely, it is expected to have very low solubility in highly polar solvents like water. In fact, the structurally similar compound 1-bromo-4-tert-butylbenzene (B1210543) is documented as being insoluble in water.[7][8]

The intermolecular forces at play are primarily London dispersion forces, which are significant for both the haloalkane and non-polar organic solvents.[6] For polar aprotic and polar protic solvents, dipole-dipole interactions will also contribute to the solvation process.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents effectively solvates the non-polar aryl and alkyl portions of this compound through strong London dispersion forces.[6] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a dipole moment that can interact with the polar C-Br bond, while their organic character allows for favorable interactions with the benzene ring and sec-butyl group. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydrogen bonding in these solvents makes them highly cohesive. While some dissolution may occur due to dipole-dipole interactions, the energy required to break the solvent's hydrogen bonds may not be fully compensated by the solvation of the non-polar molecule, limiting solubility.[9] |

| Highly Polar Protic | Water | Very Low / Insoluble | As a highly polar solvent with strong hydrogen bonding, water is a poor solvent for non-polar organic compounds like this compound.[5][9] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a solid organic compound in an organic solvent.

This is a widely used and reliable method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered aliquot (mL)) * 100

References

- 1. This compound|CAS 39220-69-4 [benchchem.com]

- 2. 001chemical.com [001chemical.com]

- 3. chemscene.com [chemscene.com]

- 4. m.youtube.com [m.youtube.com]

- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 6. smart.dhgate.com [smart.dhgate.com]

- 7. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 1-Bromo-4-tert-butylbenzene CAS#: 3972-65-4 [m.chemicalbook.com]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1-Bromo-4-(sec-butyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Chirality of 1-Bromo-4-(sec-butyl)benzene

This compound, with the chemical formula C₁₀H₁₃Br, is an aromatic hydrocarbon derivative.[1] The structural characteristic that imparts chirality to this molecule is the sec-butyl substituent, which contains a chiral carbon atom—the carbon bonded to the benzene (B151609) ring, a methyl group, an ethyl group, and a hydrogen atom. This stereocenter results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-Bromo-4-(sec-butyl)benzene and (S)-1-Bromo-4-(sec-butyl)benzene.

The presence of these stereoisomers is of significant interest in the fields of medicinal chemistry and materials science, as the biological activity and physical properties of chiral molecules can be highly dependent on their stereochemistry.[1] In organic synthesis, this compound serves as a versatile building block, primarily due to the reactivity of the bromine atom, which can participate in various cross-coupling reactions.[1]

Physicochemical and Stereochemical Properties

A summary of the key physicochemical and stereochemical properties of this compound is presented in the table below. It is important to note that while the properties of the racemic mixture are well-documented, specific optical rotation values for the individual enantiomers are not widely reported in the literature. The determination of these values would require successful enantiomeric resolution and subsequent polarimetric analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃Br | [1] |

| Molecular Weight | 213.11 g/mol | [1] |

| CAS Number | 39220-69-4 | |

| Stereoisomers | (R)-1-Bromo-4-(sec-butyl)benzene, (S)-1-Bromo-4-(sec-butyl)benzene | [1] |

| Specific Rotation ([α]D) of (R)-enantiomer | Data not available in cited literature | |

| Specific Rotation ([α]D) of (S)-enantiomer | Data not available in cited literature |

Synthesis of Racemic this compound

The standard laboratory synthesis of this compound typically yields a racemic mixture of the two enantiomers. The most common method is the electrophilic aromatic substitution (bromination) of sec-butylbenzene (B1681704).

Experimental Protocol: Electrophilic Bromination of sec-Butylbenzene

This protocol is a general procedure based on established methods for the bromination of alkylbenzenes.

Materials:

-

sec-Butylbenzene

-

Bromine (Br₂)

-

Iron filings or anhydrous iron(III) bromide (FeBr₃) as a Lewis acid catalyst

-

Dichloromethane (B109758) (CH₂Cl₂) or another suitable inert solvent

-

Aqueous sodium bisulfite solution (NaHSO₃)

-

Aqueous sodium hydroxide (B78521) solution (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with sec-butylbenzene and a catalytic amount of iron filings or FeBr₃ in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears.

-

Quench the reaction by slowly adding aqueous sodium bisulfite solution to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute aqueous sodium hydroxide solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield racemic this compound.

Enantiomeric Resolution and Analysis

The separation of the (R) and (S) enantiomers of this compound is crucial for studying their individual properties and for applications requiring enantiomerically pure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Resolution (General Approach)

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of racemates and would be a logical starting point for method development.

Method Development Strategy:

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases.

-

Mobile Phase Selection:

-

Normal Phase: A common starting point is a mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. The ratio of hexane (B92381) to alcohol is a critical parameter to optimize for achieving separation.

-

Reversed Phase: A mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727) can also be explored.

-

-

Optimization: Once a promising column and mobile phase system are identified, further optimization can be performed by adjusting:

-

The ratio of the mobile phase components.

-

The flow rate.

-

The column temperature.

-

The use of additives (e.g., small amounts of acid or base) in the mobile phase, which can sometimes improve peak shape and resolution.

-

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Quantification: The relative peak areas of the two enantiomers can be used to determine the enantiomeric excess (ee) of a non-racemic sample.

Visualizing Stereochemistry and Separation

The following diagrams illustrate the stereoisomers of this compound and a general workflow for their separation and analysis.

References

An In-depth Technical Guide on the Electron-Donating Effects of the sec-Butyl Group in 1-Bromo-4-(sec-butyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the secondary-butyl (sec-butyl) group in the context of 1-Bromo-4-(sec-butyl)benzene. This document explores the electronic and steric influences of the sec-butyl substituent on the reactivity and properties of the aromatic ring. Key quantitative data, including Hammett parameters for related alkyl groups, are summarized. Detailed experimental protocols for the synthesis and characterization of this compound are provided, along with visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Substituent effects on aromatic rings are a cornerstone of physical organic chemistry, with profound implications for reaction kinetics, regioselectivity, and the overall properties of molecules. Alkyl groups are generally recognized as electron-donating groups (EDGs) that activate the benzene (B151609) ring towards electrophilic aromatic substitution. The sec-butyl group, with its branched structure, introduces a unique combination of electronic and steric effects that influence the behavior of the substituted benzene ring.

This compound serves as an important model compound for studying these effects and is a versatile intermediate in organic synthesis.[1] The bromine atom provides a reactive handle for a variety of transformations, including cross-coupling reactions and the formation of organometallic reagents, while the sec-butyl group modulates the reactivity of the aromatic system.[1] This guide will delve into the nuances of the sec-butyl group's electron-donating character, supported by quantitative data and detailed experimental methodologies.

Electronic and Steric Effects of the sec-Butyl Group

The sec-butyl group influences the electron density of the benzene ring primarily through two mechanisms: the inductive effect and hyperconjugation.

-

Inductive Effect (+I): As an alkyl group, the sec-butyl substituent is less electronegative than the sp²-hybridized carbon atoms of the benzene ring. This difference in electronegativity leads to a net donation of electron density from the sec-butyl group to the ring through the sigma bond framework. This inductive effect increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the sec-butyl group into the pi-system of the aromatic ring. This delocalization further increases the electron density on the ring, particularly at the ortho and para positions, thereby activating these positions for electrophilic attack.

-

Steric Hindrance: The branched nature of the sec-butyl group imposes significant steric bulk. This steric hindrance plays a crucial role in directing incoming electrophiles, favoring substitution at the less hindered para position over the ortho positions.

Quantitative Analysis of Substituent Effects

| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) |

| -H | 0.00 | 1.24 |

| -CH₃ | -0.17 | 0.00 |

| -CH₂CH₃ | -0.15 | -0.07 |

| -CH(CH₃)₂ | -0.15 | -0.47 |

| -C(CH₃)₃ | -0.20 | -1.54 |

| -CH(CH₃)CH₂CH₃ (sec-Butyl) | ~ -0.15 to -0.18 (Estimated) | ~ -0.93 (Estimated) |

Note: The Hammett constant and Taft steric parameter for the sec-butyl group are estimated based on the trends observed for other alkyl groups. Negative σp values indicate an electron-donating effect, while more negative Es values indicate greater steric bulk.

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Bromination

This protocol describes the synthesis of this compound from sec-butylbenzene (B1681704) through electrophilic aromatic bromination using bromine and a Lewis acid catalyst.

Materials:

-

sec-Butylbenzene

-

Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

10% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sec-butylbenzene (1.0 eq) in dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add anhydrous iron(III) bromide (0.05 eq) to the stirred solution.

-

From the dropping funnel, add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 10% aqueous sodium bisulfite solution until the red color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Characterization of this compound

The synthesized product can be characterized using various spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35-7.45 (m, 2H, Ar-H ortho to Br)

-

δ 7.05-7.15 (m, 2H, Ar-H ortho to sec-butyl)

-

δ 2.55-2.65 (m, 1H, benzylic CH)

-

δ 1.55-1.65 (m, 2H, CH₂)

-

δ 1.20-1.25 (d, 3H, CH₃)

-

δ 0.80-0.85 (t, 3H, CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~147 (Ar-C attached to sec-butyl)

-

δ ~131 (Ar-CH ortho to Br)

-

δ ~129 (Ar-CH ortho to sec-butyl)

-

δ ~120 (Ar-C attached to Br)

-

δ ~41 (benzylic CH)

-

δ ~31 (CH₂)

-

δ ~22 (CH₃)

-

δ ~12 (CH₃)

-

-

Mass Spectrometry (EI):

-

M⁺ and M⁺+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.

-

Visualizations

Signaling Pathway: Electrophilic Aromatic Bromination

The following diagram illustrates the mechanism of electrophilic aromatic bromination of sec-butylbenzene.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Workflow: Synthesis and Purification

This diagram outlines the key steps in the synthesis and purification of this compound.

References

Safety, handling, and storage guidelines for 1-Bromo-4-(sec-butyl)benzene.

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Bromo-4-(sec-butyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 39220-69-4) is readily available in the public domain. The following information is compiled from data on its isomers (1-bromo-4-(tert-butyl)benzene and 1-bromo-4-n-butylbenzene) and general principles of chemical safety. This guide should be used for informational purposes only. Always consult with a qualified safety professional and refer to the specific SDS provided by the supplier before handling this chemical.

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃Br.[1][2] It is a substituted benzene (B151609) derivative that finds utility in organic synthesis, particularly in the development of pharmaceutical and other specialized chemical products.[2] The presence of the bromine atom and the sec-butyl group on the benzene ring imparts specific reactivity and physical properties to the molecule.[2] Due to its potential hazards, a thorough understanding of its safety, handling, and storage is paramount for all personnel working with this compound.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes the available information and provides data for its isomers for comparison.

| Property | This compound | 1-Bromo-4-(tert-butyl)benzene | 1-Bromo-4-n-butylbenzene |

| CAS Number | 39220-69-4[2][3][4][5] | 3972-65-4[6][7][8] | 41492-05-1[9] |

| Molecular Formula | C₁₀H₁₃Br[2][3][4][5] | C₁₀H₁₃Br[10] | C₁₀H₁₃Br[1][9] |

| Molecular Weight | 213.11 g/mol [2][3][4][5] | 213.11 g/mol [10] | 213.11 g/mol [1][9] |

| Appearance | Colorless to Yellow to Brown Liquid or Solid[11] | Clear and colorless to pale yellow liquid | Liquid[9] |

| Density | 1.237 g/cm³[12] | 1.229 g/mL at 25 °C | 1.208 g/mL at 25 °C[9] |

| Boiling Point | 238.6 °C at 760 mmHg[12] | 80-81 °C at 2 mmHg | Not Available |

| Melting Point | Not Available | 13-16 °C | Not Available |

| Flash Point | 97.6 °C[12] | 97 °C | Not Available |

| Refractive Index | Not Available | n20/D 1.533 | n20/D 1.53[9] |

| Storage Temperature | 2-8 °C[2][3][4][11] | Not specified | Not specified |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on its isomers, it is prudent to handle it as a hazardous substance with the following potential classifications:

-

Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[6][7]

-

Hazardous to the aquatic environment, long-term hazard: Category 2[6]

Hazard Statements (extrapolated):

-

H411: Toxic to aquatic life with long lasting effects.[6]

Experimental Protocols: Safe Handling Procedures

The following experimental protocols are based on general best practices for handling hazardous aromatic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| Protection Type | Specific Equipment | Standards |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A flame-retardant and impervious lab coat or coveralls. | EU Directive 89/686/EEC and EN 374 standards. |

| Respiratory Protection | Generally not required with adequate ventilation. If ventilation is insufficient or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge. For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary. | NIOSH or European Standard EN 149.[13] |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[6][7]

-

Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7][14]

General Handling Workflow